molecular formula C16H12O3 B2634500 (2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one CAS No. 620545-91-7

(2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one

Cat. No. B2634500
CAS RN: 620545-91-7
M. Wt: 252.269
InChI Key: JRKOSXIFODBAFH-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as rhodanine-based molecules have been synthesized for their antimicrobial properties . The synthesis often involves variation of the functional group on the benzylidene ring .

Scientific Research Applications

Synthesis and Chemical Characterization

The heterocycle (2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one and its related compounds have been a subject of interest due to their unique chemical structures. Pergomet et al. (2017) conducted the first total synthesis of a related compound, a 2-isopropyliden-2H-benzofuran-3-one, detailing an eight-step sequence yielding a β-hydroxy diketone derivative, a critical component in the synthesis of benzofuran derivatives. This research provides insights into the synthetic pathways that can potentially be applied to similar compounds like (2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one (Pergomet et al., 2017).

Photochemical Properties

The photochemical behavior of benzofuran derivatives has been explored, as demonstrated by Chiang et al. (2003), who studied the photoreactions of 3-diazo-3H-benzofuran-2-one. Although the compound studied differs from (2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one, the findings provide valuable information about the reactivity and photochemical pathways of the benzofuran class of compounds, which could be relevant for understanding the light-induced behaviors of similar structures (Chiang et al., 2003).

Structural and Reactivity Studies

Research by Dobner et al. (2003) on derivatives from the roots of Leontopodium alpinum, including a new benzofuran derivative, sheds light on the structural diversity and potential biological relevance of benzofuran compounds. Although the specific biological activities of (2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one were not addressed, the study emphasizes the ongoing interest in benzofuran derivatives in various scientific fields (Dobner et al., 2003).

Electrochemical Applications

The electrochemical synthesis and study of benzofuran derivatives, as investigated by Moghaddam et al. (2006), highlight the potential applications of these compounds in electrochemical systems and processes. Their research on the electrochemical behavior of benzofuran compounds can provide a foundation for understanding the electrochemical properties of (2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one (Moghaddam et al., 2006).

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-3-2-4-11(7-10)8-15-16(18)13-6-5-12(17)9-14(13)19-15/h2-9,17H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKOSXIFODBAFH-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one

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